

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 2-Vinylniline

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Compound of Interest

Compound Name: 2-Vinylniline

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2-Vinylniline is a valuable and versatile building block in organic synthesis, serving as a key precursor for a wide array of nitrogen-containing heterocycles that form the core of many pharmaceuticals and biologically active compounds. The strategic selection of a synthetic route to this intermediate can significantly impact the overall efficiency and economic viability of a drug development or chemical manufacturing process. This guide provides an objective comparison of the cost-effectiveness of three primary synthetic routes to **2-vinylniline**: the Heck coupling, the Wittig reaction, and the dehydrogenation of 2-ethylaniline. The analysis is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Comparison of Synthetic Routes

Feature	Heck Coupling	Wittig Reaction	Dehydrogenation of 2-Ethylaniline
Starting Materials	2-Haloaniline, Vinyl Source	2-Aminobenzaldehyde, Phosphonium Ylide	2-Ethylaniline
Key Reagents	Palladium Catalyst, Base	Strong Base (e.g., n-BuLi)	Catalyst (e.g., I ₂), Base
Typical Yield	Good to Excellent (70-95%)	Moderate to Good (50-80%)	Good to Excellent (80-95%)
Cost of Reagents	High (Palladium Catalyst)	Moderate	Low to Moderate
Reaction Conditions	Mild to Moderate	Mild	Harsher (High Temperature)
Scalability	Good	Moderate	Excellent (Industrial Potential)
Key Advantage	High Yield, Good Substrate Scope	Fixed Double Bond Position	Atom Economy, Lower Reagent Cost
Key Disadvantage	Catalyst Cost and Removal	Stoichiometric Byproduct	High Energy Input, Catalyst Deactivation

Quantitative Data Summary

The following tables provide a quantitative comparison of the estimated costs and yields for the synthesis of **2-vinylaniline** via the Heck coupling, Wittig reaction, and dehydrogenation of 2-ethylaniline. Costs are estimated based on commercially available starting materials and reagents from various suppliers and are calculated on a per-mole basis of the aniline-containing starting material. These are estimates for comparison purposes and will vary based on supplier, purity, and scale.

Table 1: Starting Material and Reagent Cost Analysis (per mole of aniline substrate)

Route	Starting Material	Cost (USD/mol)	Key Reagents	Cost (USD/mol)	Total Estimated Cost (USD/mol)
Heck Coupling	2-Bromoaniline	~\$35.00[1][2][3][4][5]	Vinylboronic acid pinacol ester, Pd(OAc) ₂ , PPh ₃ , Base	~\$300.00	~\$335.00
Wittig Reaction	2-Aminobenzaldehyde	~\$150.00[6][7][8][9][10]	Methyltriphenylphosphonium bromide, n-BuLi	~\$100.00	~\$250.00
Dehydrogenation	2-Ethylaniline	~\$30.00[11][12][13]	Iodine, Potassium tert-butoxide	~\$50.00	~\$80.00

Table 2: Comparative Performance of Synthetic Routes

Route	Typical Yield (%)	Reaction Time (h)	Reaction Temperature (°C)	Purification Method
Heck Coupling	85	12-24	80-110	Column Chromatography
Wittig Reaction	70	2-12	0 to RT	Column Chromatography
Dehydrogenation	90	12	120	Distillation/Chromatography

Experimental Protocols

1. Heck Coupling Synthesis of 2-Vinylaniline

This protocol is adapted from typical palladium-catalyzed cross-coupling reactions.

- Materials: 2-Bromoaniline (1.0 equiv), vinylboronic acid pinacol ester (1.2 equiv), palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (2 mol%), triphenylphosphine (PPh_3) (4 mol%), potassium carbonate (K_2CO_3) (2.0 equiv), and a suitable solvent such as dioxane or toluene.
- Procedure:
 - To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromoaniline, vinylboronic acid pinacol ester, $\text{Pd}(\text{OAc})_2$, PPh_3 , and K_2CO_3 .
 - Add the anhydrous solvent via syringe.
 - Heat the reaction mixture to 100 °C and stir for 12-24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the mixture to room temperature and filter through a pad of Celite.
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **2-vinylaniline**.

2. Wittig Reaction Synthesis of **2-Vinylaniline**

This protocol outlines the formation of the phosphonium ylide followed by the reaction with 2-aminobenzaldehyde.^[14]

- Materials: Methyltriphenylphosphonium bromide (1.1 equiv)^{[15][16][17][18][19]}, n-butyllithium (n-BuLi) (1.1 equiv)^{[20][21][22][23][24]} in hexanes, 2-aminobenzaldehyde (1.0 equiv), and anhydrous tetrahydrofuran (THF).
- Procedure:
 - Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the

suspension to 0 °C in an ice bath. Add n-BuLi dropwise, resulting in a characteristic orange-red color of the ylide. Stir the mixture at this temperature for 1 hour.

- Wittig Reaction: To the freshly prepared ylide, add a solution of 2-aminobenzaldehyde in anhydrous THF dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the residue by column chromatography to yield **2-vinylaniline**.

3. Dehydrogenation of 2-Ethylaniline

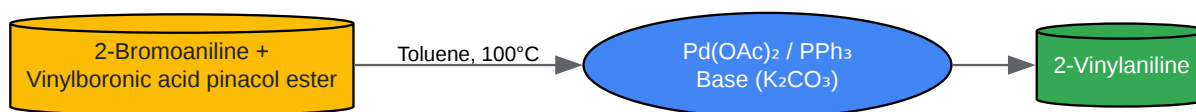
This protocol is a representative procedure for the oxidative dehydrogenation of an ethyl group to a vinyl group.

- Materials: 2-Ethylaniline (1.0 equiv), iodine (I₂) (0.1 equiv), potassium tert-butoxide (KOtBu) (2.0 equiv)[[14](#)][[25](#)][[26](#)], and a high-boiling solvent such as dimethyl sulfoxide (DMSO).
- Procedure:
 - To a round-bottom flask, add 2-ethylaniline, iodine, and potassium tert-butoxide.
 - Add DMSO as the solvent.
 - Heat the reaction mixture to 120 °C and stir for 12 hours.
 - Monitor the reaction by TLC or GC-MS.
 - After completion, cool the mixture to room temperature and dilute with water.

- Extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate.
- Purify the product by distillation under reduced pressure or by column chromatography.

Visualizing the Synthetic Pathways

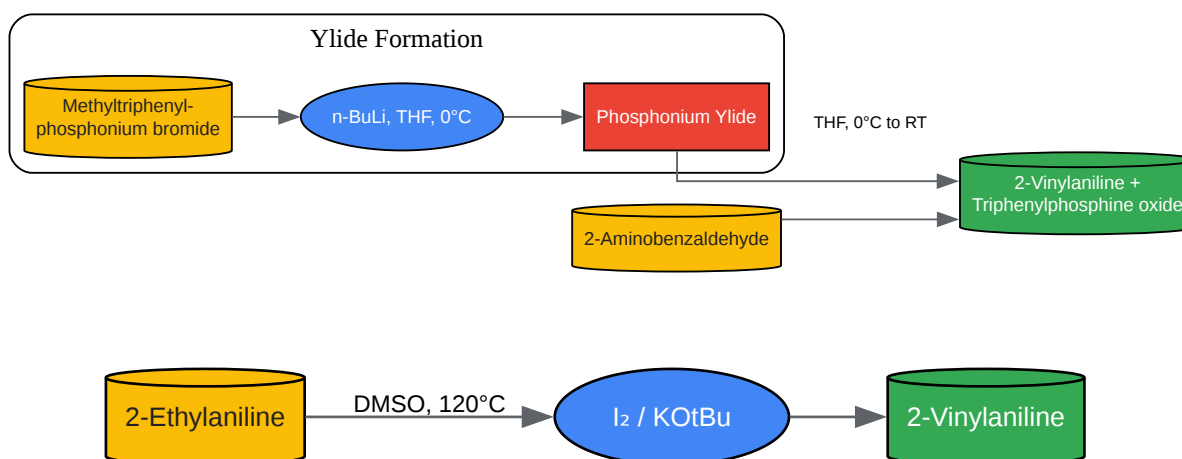
Diagram 1: Heck Coupling Pathway

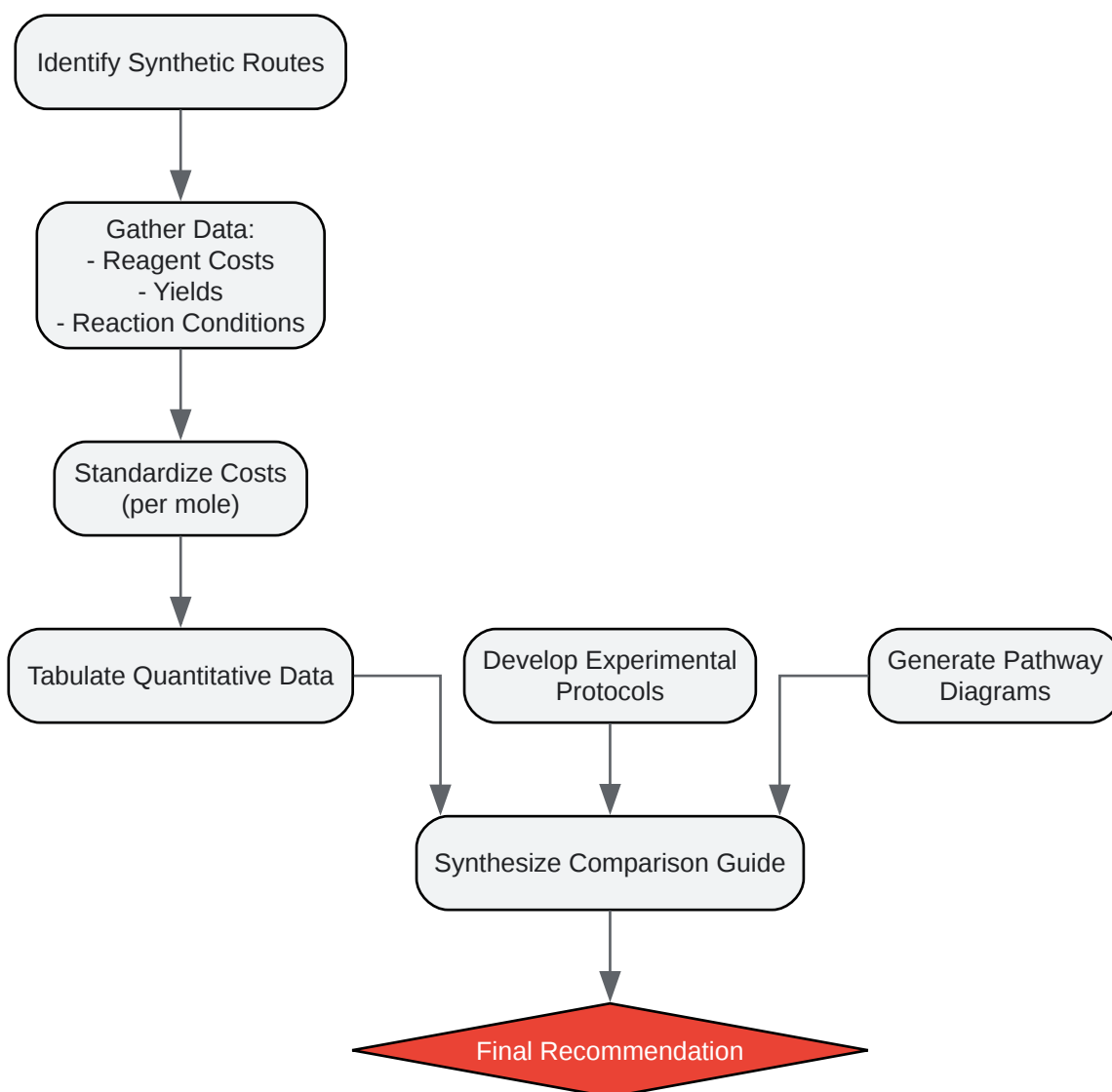


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Caption: Synthetic route to **2-vinylaniline** via Heck coupling.

Diagram 2: Wittig Reaction Pathway





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